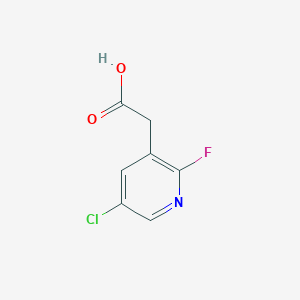
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is an organic compound with the molecular formula C(_7)H(_5)ClFNO(_2). It is a derivative of pyridine, characterized by the presence of chloro and fluoro substituents on the pyridine ring, and an acetic acid moiety. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the pyridine ring. This can be achieved through electrophilic halogenation reactions using reagents such as chlorine gas (Cl(_2)) and fluorine gas (F(_2)) or their respective halogenating agents.
Acetic Acid Introduction: The acetic acid group is introduced via a nucleophilic substitution reaction. This often involves the reaction of a halogenated pyridine derivative with a suitable acetic acid precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) for hydrolysis or organometallic reagents for more complex substitutions.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: NaOH in aqueous solution or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its derivatives may serve as intermediates in the synthesis of active ingredients for pesticides and drugs.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-fluoropyridin-3-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Positional isomer with different substitution pattern.
2-(5-Chloro-2-methylpyridin-3-yl)acetic acid: Methyl group instead of fluorine.
Uniqueness
2-(5-Chloro-2-fluoropyridin-3-yl)acetic acid is unique due to the specific combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This combination allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H5ClFNO2 |
|---|---|
Poids moléculaire |
189.57 g/mol |
Nom IUPAC |
2-(5-chloro-2-fluoropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-5-1-4(2-6(11)12)7(9)10-3-5/h1,3H,2H2,(H,11,12) |
Clé InChI |
CTEPFEHPLUZBHU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CC(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


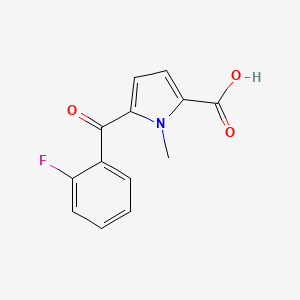

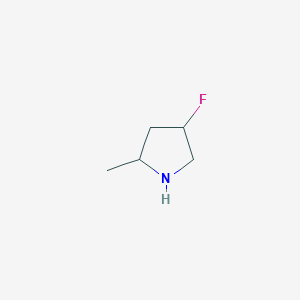
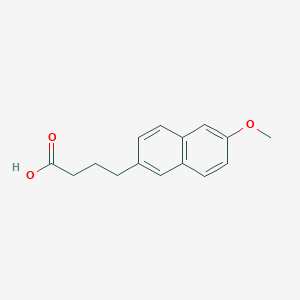

![4-Chloro-7h-pyrrolo[2,3-d]pyrimidine-5-acetonitrile](/img/structure/B13537757.png)

![benzylN-{4-azaspiro[2.4]heptan-7-yl}carbamatehydrochloride](/img/structure/B13537782.png)

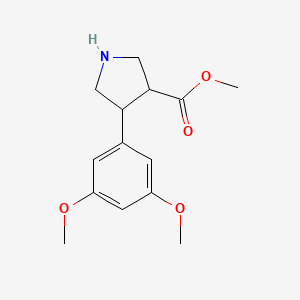
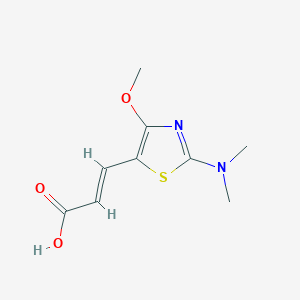

![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)

